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Cat. No.: B1194966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,10-Bis(pyridinium)decane dibromide is a bis-quaternary ammonium compound featuring

two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered

significant interest in the scientific community, primarily due to its potent inhibitory activity

against acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous

system. Its structural characteristics, comprising cationic pyridinium heads and a flexible

hydrophobic linker, are key to its biological activity. This technical guide provides a

comprehensive overview of the known physical and chemical properties, a detailed

experimental protocol for its synthesis, and an exploration of its mechanism of action as an

acetylcholinesterase inhibitor.

Physicochemical Properties
1,10-Bis(pyridinium)decane dibromide is a salt with the following molecular and physical

characteristics. The quantitative data is summarized in Table 1 for ease of reference.
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Property Value

Molecular Formula C₂₀H₃₀Br₂N₂

Molecular Weight 458.27 g/mol [1][2]

CAS Number 6266-40-6[1][2]

Appearance White to off-white solid[3]

Solubility
Water: 175 mg/mL (ultrasonication may be

needed)[3]

Biological Activity Acetylcholinesterase (AChE) Inhibitor

IC₅₀ for AChE 25.8 nM[1][3]

Table 1: Physical and Chemical Properties of 1,10-Bis(pyridinium)decane Dibromide

Synthesis of 1,10-Bis(pyridinium)decane Dibromide
The synthesis of 1,10-bis(pyridinium)decane dibromide is achieved through a quaternization

reaction. This process involves the reaction of pyridine with 1,10-dibromodecane. The nitrogen

atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the

1,10-dibromodecane, leading to the formation of the bis-pyridinium salt.

Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar bis-pyridinium

compounds.

Materials:

Pyridine

1,10-Dibromodecane

Acetonitrile (anhydrous)

Diethyl ether
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Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Büchner funnel and filter paper

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.

Add an excess of pyridine (at least 2.2 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-

48 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of

1,10-bis(pyridinium)decane dibromide should form.

If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum, and

the product can be precipitated by the addition of diethyl ether.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials

and impurities.

Dry the purified 1,10-bis(pyridinium)decane dibromide under vacuum to obtain a white to

off-white solid.

Synthesis Workflow
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A schematic representation of the synthesis workflow for 1,10-bis(pyridinium)decane
dibromide.

Spectral Data (Predicted and Representative)
While specific, experimentally verified spectra for 1,10-bis(pyridinium)decane dibromide are

not readily available in the public domain, the following represents the expected spectral

characteristics based on the structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

pyridinium protons, which would be shifted downfield compared to pyridine itself due to the

positive charge on the nitrogen. Signals for the methylene groups of the decane chain would

also be present, with the protons on the carbons adjacent to the pyridinium nitrogen

appearing at a lower field than the other methylene protons.

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridinium

rings, with the carbons adjacent to the nitrogen being significantly deshielded. The aliphatic

carbons of the decane linker would also be visible in the upfield region of the spectrum.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for the C-H

stretching and bending vibrations of the aromatic pyridinium rings and the aliphatic decane

chain. Aromatic C=C and C=N stretching vibrations would also be expected.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

corresponding to the dicationic part of the molecule, [C₂₀H₃₀N₂]²⁺.
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Mechanism of Action: Acetylcholinesterase
Inhibition
1,10-Bis(pyridinium)decane dibromide is a potent inhibitor of acetylcholinesterase (AChE),

the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition

of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged

stimulation of cholinergic receptors.

The inhibitory mechanism of bis-pyridinium compounds is thought to involve a dual-site binding

to the AChE enzyme. The structure of AChE features a deep and narrow gorge containing the

catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. It is

proposed that the flexible decane linker of 1,10-bis(pyridinium)decane allows the two

pyridinium rings to simultaneously bind to both the CAS and the PAS of the enzyme. This dual

binding significantly increases the affinity and inhibitory potency of the compound.
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Proposed mechanism of AChE inhibition by 1,10-bis(pyridinium)decane.

Applications and Future Directions
The potent acetylcholinesterase inhibitory activity of 1,10-bis(pyridinium)decane dibromide

makes it a compound of interest for research in neurodegenerative diseases, such as

Alzheimer's disease, where a deficit in cholinergic neurotransmission is observed. Its simple

structure also makes it an attractive scaffold for the design and synthesis of new, more potent,

and selective AChE inhibitors. Future research may focus on elucidating the precise binding

mode of this compound with AChE through X-ray crystallography or computational modeling,

which would facilitate the rational design of next-generation inhibitors. Furthermore, studies on
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its pharmacokinetic and pharmacodynamic properties are necessary to evaluate its potential as

a therapeutic agent.

Conclusion
1,10-Bis(pyridinium)decane dibromide is a well-defined chemical entity with significant

potential as a tool for studying the cholinergic system and as a lead compound for the

development of new therapeutics. This guide has provided a summary of its key properties, a

detailed synthesis protocol, and an overview of its mechanism of action. Further research is

warranted to fully explore the therapeutic potential of this and related bis-pyridinium

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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